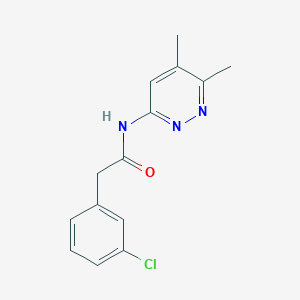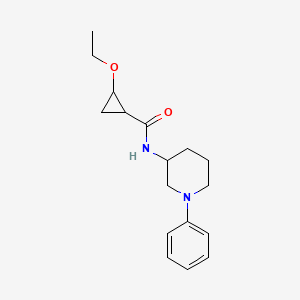
1-methyl-2-oxo-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-oxo-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and the piperidine ring separately. These rings are then combined through a series of reactions that may include condensation, cyclization, and functional group modifications. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., methanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Scientific Research Applications
1-methyl-2-oxo-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets and pathways.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes or block the binding of ligands to receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole ring, which have similar biological activities and are used in various therapeutic applications.
Piperidine Derivatives: Compounds containing a piperidine ring, which are commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-methyl-2-oxo-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
1-methyl-2-oxo-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-11-6-10-16(18(20)23)17(22)19-14-7-5-12-21(13-14)15-8-3-2-4-9-15/h2-4,6,8-11,14H,5,7,12-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEVOOYZGUHWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCCN(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dimethoxyphenyl)-3-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7178143.png)
![3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B7178154.png)
![4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B7178167.png)
![1-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-N-methylpiperidine-1,3-dicarboxamide](/img/structure/B7178174.png)
![4-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7178180.png)
![3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide](/img/structure/B7178186.png)

![4-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-3-phenylpiperazin-2-one](/img/structure/B7178196.png)
![4,5-Dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one](/img/structure/B7178207.png)
![4,5-Dimethyl-3-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7178214.png)


![N-[1-(2-chlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7178233.png)

